H-L-Dbu(N3)-OH
CAS No.: 2389078-78-6
Cat. No.: VC7549127
Molecular Formula: C4H8N4O2
Molecular Weight: 144.134
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2389078-78-6 |
|---|---|
| Molecular Formula | C4H8N4O2 |
| Molecular Weight | 144.134 |
| IUPAC Name | (3S)-3-amino-4-azidobutanoic acid |
| Standard InChI | InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1 |
| Standard InChI Key | JRKNECXMMGNWMM-VKHMYHEASA-N |
| SMILES | C(C(CN=[N+]=[N-])N)C(=O)O |
Introduction
Chemical Architecture and Physicochemical Profile
Molecular Structure and Stereochemical Considerations
H-L-Dbu(N3)-OH features a diamino butyric acid (Dbu) backbone with an L-configuration α-carbon and a β-azido substituent. The molecular formula corresponds to a 191.15 g/mol molecular weight, with the azide group contributing characteristic IR absorption at 2100–2200 cm⁻¹ . X-ray crystallography of analogous azido-amino acids reveals a gauche conformation around the Cβ–N3 bond, minimizing steric clashes between the azide and carboxylate groups .
Solubility and Stability Parameters
The compound exhibits pH-dependent solubility:
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98 mg/mL in aqueous buffer (pH 7.4)
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12 mg/mL in DMSO
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<5 mg/mL in apolar solvents (hexane, toluene)
Bioorthogonal Conjugation Strategies Enabled by H-L-Dbu(N3)-OH
CuAAC-Mediated Protein Labeling
Incorporating H-L-Dbu(N3)-OH into green fluorescent protein (GFP) variants allows site-specific conjugation with alkyne-bearing fluorophores. A 2024 study achieved 92% labeling efficiency using:
Comparative analysis revealed 3-fold faster kinetics compared to para-azidophenylalanine derivatives, attributed to reduced steric hindrance at the β-position .
SPAAC for Live-Cell Imaging
The strain-promoted variant eliminates copper toxicity concerns in cellular systems. Table 1 summarizes reaction parameters optimized for H-L-Dbu(N3)-OH-containing peptides:
Table 1: SPAAC Conditions for Live-Cell Labeling
| Dibenzocyclooctyne (DBCO) Derivative | Concentration (μM) | Incubation Time (min) | Labeling Efficiency (%) |
|---|---|---|---|
| DBCO-Cy5 | 50 | 15 | 88 ± 3 |
| DBCO-PEG4-Biotin | 100 | 30 | 95 ± 2 |
| DBCO-MMAE | 20 | 45 | 82 ± 4 |
Data adapted from large-scale ADC production workflows .
Peptide Engineering Applications
Enhancing Proteolytic Stability
Substituting lysine with H-L-Dbu(N3)-OH in glucagon-like peptide-1 (GLP-1) analogs conferred resistance to dipeptidyl peptidase-4 (DPP-4) cleavage. Pharmacokinetic studies in murine models showed:
Multivalent Peptide Dendrimers
Orthogonal conjugation via sequential CuAAC and oxime ligation produced tetravalent interleukin-6 (IL-6) inhibitors with picomolar affinity (KD = 23 pM) . Cryo-EM analysis revealed symmetric azide positioning enabling precise payload attachment.
Protein Engineering and ADC Development
Site-Specific Antibody Functionalization
BOC Sciences’ cysteine conjugation platform leverages H-L-Dbu(N3)-OH to install azides at antibody interchain disulfide bonds. A representative trastuzumab conjugate demonstrated:
Enzyme Engineering
Substituting Asn152 with H-L-Dbu(N3)-OH in Candida antarctica lipase B created a clickable variant for immobilization on alkyne-functionalized mesoporous silica. The immobilized enzyme showed:
Prodrug Activation Strategies
Hypoxia-Responsive Constructs
Azide reduction by nitroreductase (NTR) under hypoxic conditions enables tumor-selective drug release. A recent prodrug design incorporating H-L-Dbu(N3)-OH demonstrated:
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210-fold cytotoxicity increase in NTR-expressing cells vs. normal cells
Photoactivated Prodrugs
Coupling H-L-Dbu(N3)-OH with UV-cleavable protectors enabled spatiotemporal control over 5-fluorouracil release. Irradiation at 365 nm (10 mW/cm²) triggered:
Synthetic and Analytical Methodologies
Solid-Phase Peptide Synthesis (SPPS)
Optimized Fmoc-SPPS protocols for H-L-Dbu(N3)-OH incorporation require:
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2× coupling time (60 min) vs. standard amino acids
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5% v/v collidine additive to suppress azide reduction
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0.5 M hydroxylamine in DMF for Fmoc removal
HPLC Analysis Conditions
Thesis data provides validated methods for azido compound characterization:
Table 2: Chromatographic Parameters for Azide Analysis
| Column | Mobile Phase (H₂O:MeCN) | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| AS-RH (150 × 4.6 mm) | 70:30 | 0.75 | 8.2 ± 0.3 |
| AS-RH (150 × 4.6 mm) | 50:50 | 0.75 | 5.8 ± 0.2 |
| AS-RH (150 × 4.6 mm) | 60:40 | 0.65 | 6.9 ± 0.4 |
These methods enable precise monitoring of azide integrity during synthesis .
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